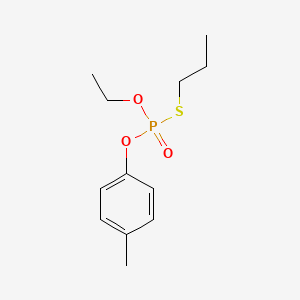
Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene is an organic compound that features a benzene ring substituted with an ethoxy group, a propylsulfanylphosphoryl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is electrophilic aromatic substitution, where the benzene ring is first nitrated and then reduced to introduce the necessary functional groups . The ethoxy group can be introduced via an etherification reaction, while the propylsulfanylphosphoryl group can be added through a phosphorylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace existing substituents with new ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the functional groups present and their ability to participate in chemical reactions. For example, the ethoxy group may enhance solubility, while the propylsulfanylphosphoryl group may interact with specific binding sites on proteins .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-4-methylbenzene: Lacks the propylsulfanylphosphoryl group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Contains a sulfonic acid group instead of the propylsulfanylphosphoryl group, leading to different reactivity and applications.
Uniqueness
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene is unique due to the presence of the propylsulfanylphosphoryl group, which imparts specific chemical properties and reactivity that are not found in similar compounds. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
38527-96-7 |
|---|---|
Molecular Formula |
C12H19O3PS |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylbenzene |
InChI |
InChI=1S/C12H19O3PS/c1-4-10-17-16(13,14-5-2)15-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
OGSIZYMAFPTPTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


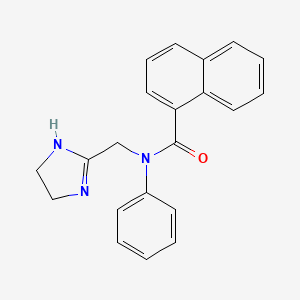
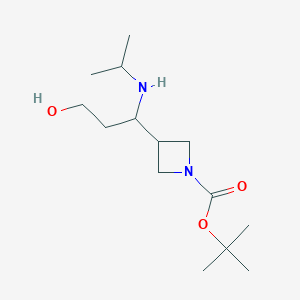

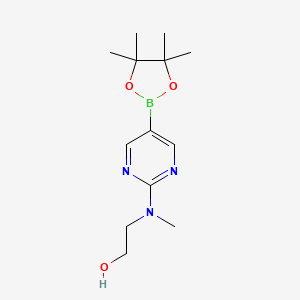
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)


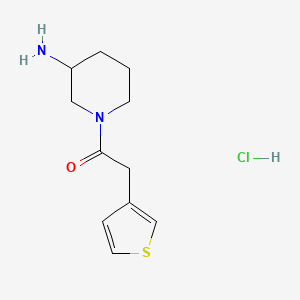
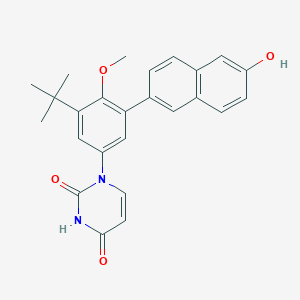

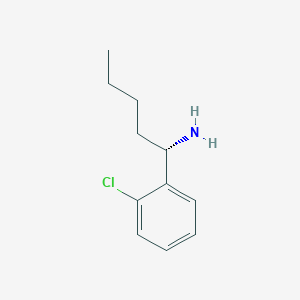
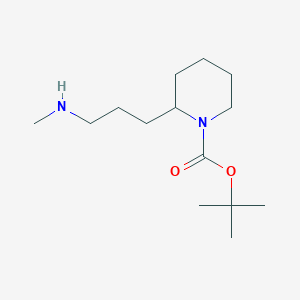
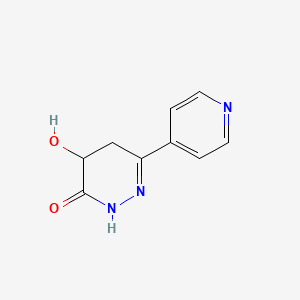
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
